An In-depth Technical Guide to 3',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide to 3',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Within the arsenal of fluorinated building blocks available to the synthetic chemist, 3',5'-Difluoroacetophenone has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, designed for researchers, scientists, and professionals in drug development.
Core Physicochemical & Structural Characteristics
3',5'-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated aromatic ketone.[1] Its chemical structure is characterized by an acetophenone core with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific substitution pattern profoundly influences the molecule's reactivity and physical properties.
The presence of the two electron-withdrawing fluorine atoms modulates the electron density of the aromatic ring and enhances the electrophilicity of the carbonyl carbon. This electronic tuning is a cornerstone of its utility in a variety of chemical transformations.[2]
Table 1: Physicochemical Properties of 3',5'-Difluoroacetophenone
| Property | Value | Source(s) |
| CAS Number | 123577-99-1 | [1][3][4][] |
| Molecular Formula | C₈H₆F₂O | [3][4][6] |
| Molecular Weight | 156.13 g/mol | [1][3][4] |
| Appearance | White to light yellow or brown powder/crystal | [3][] |
| Melting Point | 34-42 °C | [1][3][][7] |
| Boiling Point | 94-95 °C at 13 mmHg | [3][] |
| Density | ~1.206 g/cm³ (Predicted) | [][7] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | [1] |
| Purity | Typically ≥ 97% (GC) | [1][3] |
Synthesis Pathway: A Mechanistic Perspective
While various synthetic routes to 3',5'-Difluoroacetophenone exist, a common and illustrative method involves the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient means of introducing the acetyl group onto the difluorinated ring.
The causality behind this choice of reaction lies in the activation of the acylating agent by a Lewis acid, typically aluminum chloride (AlCl₃), which generates a highly electrophilic acylium ion. The 1,3-difluorobenzene, while deactivated by the electron-withdrawing fluorine atoms, can still undergo substitution, with the incoming electrophile being directed to the C4 position due to the ortho,para-directing (albeit deactivating) nature of the halogens.
A generalized experimental workflow for such a synthesis is outlined below.
Experimental Protocol: Synthesis of 3',5'-Difluoroacetophenone via Friedel-Crafts Acylation
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Acetyl chloride is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for a further 30 minutes to ensure the complete formation of the acylium ion complex.
-
Electrophilic Aromatic Substitution: 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. Following the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Product Isolation: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure 3',5'-Difluoroacetophenone.
Figure 1: Generalized workflow for the synthesis of 3',5'-Difluoroacetophenone.
Synthetic Utility and Key Applications
The true value of 3',5'-Difluoroacetophenone lies in its role as a versatile synthon. Its structure provides multiple reactive sites that can be selectively manipulated.[2]
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Nucleophilic Addition to the Carbonyl: The ketone functionality is a prime target for nucleophiles, such as Grignard reagents or organolithium compounds, allowing for the construction of tertiary alcohols.
-
Reduction of the Ketone: The carbonyl can be readily reduced to a secondary alcohol, which can serve as a precursor for chiral molecules or be further functionalized.
-
Reactions at the α-Carbon: The protons on the methyl group are acidic and can be removed by a suitable base to form an enolate, which can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations).
-
Aromatic Ring Functionalization: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, opening avenues for further substitution reactions.[2]
These reaction pathways are fundamental to its application in several key areas:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[3] The difluoro substitution pattern is often used to enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: It is used in the development of new pesticides and herbicides, where the fluorine atoms can contribute to increased efficacy and stability.[3]
-
Materials Science: This compound is applied in the formulation of specialty polymers and coatings, where the fluorine atoms impart desirable properties such as thermal stability and chemical resistance.[3]
-
Organic Synthesis: It serves as a starting material for more complex molecules, including 1,3,5-triarylpyrazoline fluorophores and various heterocyclic compounds.[1]
Figure 2: Key reaction pathways involving 3',5'-Difluoroacetophenone.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3',5'-Difluoroacetophenone is essential. It is classified as an irritant and carries the following hazard statements:
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] A dust mask (type N95 or equivalent) is recommended when handling the solid form.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[][8][9] It should be stored at room temperature.[3][7][9]
Analytical Characterization
Confirmation of the identity and purity of 3',5'-Difluoroacetophenone is typically achieved through a combination of standard analytical techniques. Spectroscopic data is crucial for structural elucidation. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which can be used for comparison.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1690-1710 cm⁻¹) and C-F stretches.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a singlet for the methyl protons and complex multiplets for the aromatic protons.
-
¹⁹F NMR will show a single resonance, confirming the symmetric substitution.
-
¹³C NMR will provide information on all the unique carbon environments within the molecule.
-
Conclusion
3',5'-Difluoroacetophenone is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its unique electronic properties, conferred by the meta-difluoro substitution, make it a highly valuable and versatile building block. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage its full potential in the design and creation of novel pharmaceuticals, advanced materials, and complex organic molecules, driving forward the frontiers of chemical synthesis.
References
-
Cheméo. Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1). [Link]
- Google Patents.
-
NIST. 3,5-Difluoroacetophenone. [Link]
-
Capot Chemical. MSDS of 3',5'-Difluoroacetophenone. [Link]
-
NIST Chemistry WebBook. 3,5-Difluoroacetophenone. [Link]
Sources
- 1. 3′,5′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 6. 3,5-Difluoroacetophenone [webbook.nist.gov]
- 7. 3',5'-Difluoroacetophenone | 123577-99-1 [amp.chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. 123577-99-1|3',5'-Difluoroacetophenone|BLD Pharm [bldpharm.com]

